molecular formula C20H17F3N4O2S B458104 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B458104
M. Wt: 434.4g/mol
InChI Key: YTSNVGSINYUYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrimidine ring substituted with an amino group and a methylphenyl group, along with a trifluoromethylphenyl acetamide moiety.

Preparation Methods

The synthesis of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4-trifluoromethylaniline.

    Diazotization: The aniline derivative undergoes diazotization to form a diazonium salt.

    Condensation: The diazonium salt is then condensed with 2,3-dicyanopropanoate ester.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrimidine ring structure.

    Final Steps: The final product is obtained after purification and isolation steps.

Chemical Reactions Analysis

2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17F3N4O2S

Molecular Weight

434.4g/mol

IUPAC Name

2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H17F3N4O2S/c1-12-4-2-7-15(8-12)27-16(24)10-17(28)26-19(27)30-11-18(29)25-14-6-3-5-13(9-14)20(21,22)23/h2-10H,11,24H2,1H3,(H,25,29)

InChI Key

YTSNVGSINYUYJE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N

Origin of Product

United States

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